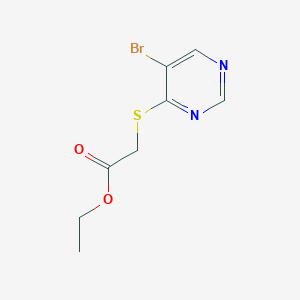

Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate

Description

Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate is a pyrimidine derivative featuring a bromine substituent at the 5-position, a thioether linkage at the 4-position, and an ethyl ester group (CAS: 863032-29-5) . The bromine atom introduces steric bulk and electron-withdrawing effects, while the thioether linkage and ester group provide sites for further chemical modifications. This compound is typically synthesized via nucleophilic substitution reactions, such as the alkylation of 5-bromo-4-mercaptopyrimidine with ethyl chloroacetate under basic conditions . Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, and anti-inflammatory compounds .

Properties

Molecular Formula |

C8H9BrN2O2S |

|---|---|

Molecular Weight |

277.14 g/mol |

IUPAC Name |

ethyl 2-(5-bromopyrimidin-4-yl)sulfanylacetate |

InChI |

InChI=1S/C8H9BrN2O2S/c1-2-13-7(12)4-14-8-6(9)3-10-5-11-8/h3,5H,2,4H2,1H3 |

InChI Key |

RTHZDGRGJRFQQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=NC=NC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate typically involves the reaction of 5-bromopyrimidine-4-thiol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the pyrimidine derivative attacks the ethyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an aminopyrimidine derivative.

Oxidation: Oxidation of the thioether group yields sulfoxides or sulfones.

Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

Chemical Synthesis: It acts as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids due to its pyrimidine core. The bromine and thioether groups can participate in various interactions, such as hydrogen bonding or covalent modification of biological targets.

Comparison with Similar Compounds

a) Ethyl 2-((4-Aminophenyl)thio)acetate

- Structure: Replaces the pyrimidine ring with an aniline group (4-aminophenyl) .

- Synthesis: Prepared via alkylation of 4-aminobenzenethiol with ethyl chloroacetate in DMF/K₂CO₃ .

b) Ethyl [(4-Amino-5-Cyanopyrimidin-2-yl)thio]acetate (CAS: 1707603-34-6)

- Structure: Features amino and cyano groups at the 4- and 5-positions of the pyrimidine ring .

c) Ethyl 2-{[4,6-Bis(4-fluorophenyl)pyrimidin-2-yl]thio}acetate

- Structure : Contains 4-fluorophenyl groups at the 4- and 6-positions of the pyrimidine .

- Impact : Fluorine substituents improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Heterocyclic Core Modifications

a) Methyl 2-((9,10-Dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate

b) Ethyl 2-((4-Oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetate

- Structure: Quinazolinone core instead of pyrimidine, with a ketone at position 4 .

Ester Group Variations

a) Methyl vs. Ethyl Esters

- Example : Mthis compound (methyl ester analog).

- Impact : Methyl esters generally exhibit faster hydrolysis rates in vivo compared to ethyl esters, affecting pharmacokinetics .

Thioether Linkage Modifications

a) 6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

- Structure : Replaces the thioether with a ketone-linked thioethyl group and introduces a nitro substituent .

Biological Activity

Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 251.14 g/mol. The compound features a brominated pyrimidine moiety, which is known for conferring various pharmacological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing brominated pyrimidine derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

3. Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in cancer progression, such as protein kinases. This inhibition can disrupt signaling pathways critical for tumor growth and survival, making it a potential candidate for targeted cancer therapies.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes through hydrogen bonding and hydrophobic interactions, influencing their activity.

- Apoptosis Induction : It promotes apoptotic pathways by activating caspases and altering the expression of Bcl-2 family proteins, leading to programmed cell death in cancer cells.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, protecting cells from oxidative stress by enhancing the activity of antioxidant enzymes.

Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Evaluation : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects.

- Cancer Cell Line Evaluation : Research showed that the compound displayed IC50 values of less than 20 µM against MCF-7 breast adenocarcinoma cells, indicating substantial cytotoxicity.

- Mechanistic Studies : Further investigations revealed that this compound could inhibit the growth of non-small cell lung cancer (NCI-H460), supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.